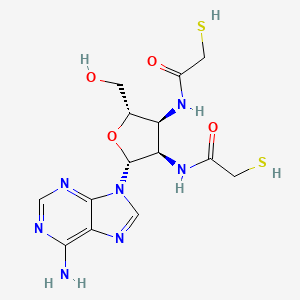
2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring, with mercaptoacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring, and finally the introduction of the mercaptoacetamide groups. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercaptoacetamide groups can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the purine base or the tetrahydrofuran ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoacetamide groups would yield disulfides, while substitution reactions could introduce a variety of functional groups.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may be used to study the interactions between purine bases and other biomolecules, such as enzymes and nucleic acids.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” would depend on its specific interactions with molecular targets. These could include enzymes involved in purine metabolism, nucleic acids, or other biomolecules. The compound may exert its effects by binding to these targets and altering their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different base.
Mercaptoacetamide Derivatives: Compounds with similar functional groups.
Uniqueness
The uniqueness of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” lies in its combination of a purine base, a tetrahydrofuran ring, and mercaptoacetamide groups. This unique structure may confer specific biological activities and chemical properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
185146-42-3 |
|---|---|
Formule moléculaire |
C14H19N7O4S2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-sulfanylacetyl)amino]oxolan-3-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C14H19N7O4S2/c15-12-11-13(17-4-16-12)21(5-18-11)14-10(20-8(24)3-27)9(6(1-22)25-14)19-7(23)2-26/h4-6,9-10,14,22,26-27H,1-3H2,(H,19,23)(H,20,24)(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |
Clé InChI |
OHIAOCNZYPPAAP-GUSNPEKLSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)CS)NC(=O)CS)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)CS)NC(=O)CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




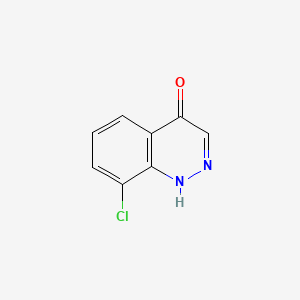
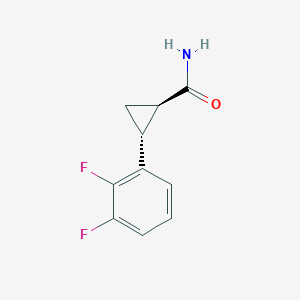
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
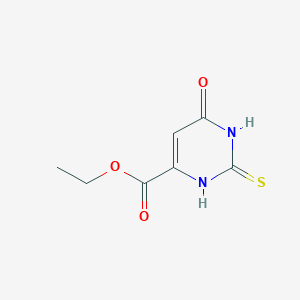
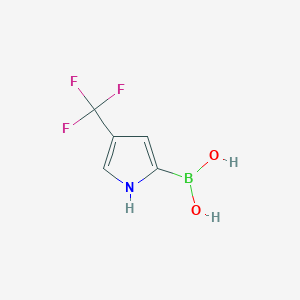

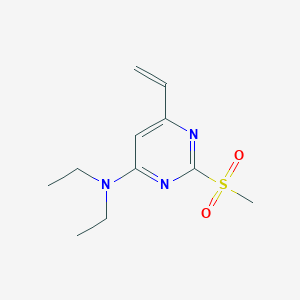
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
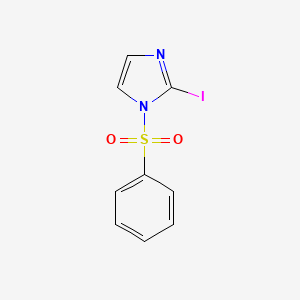
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
